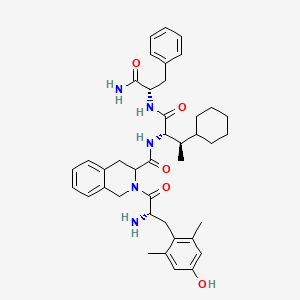

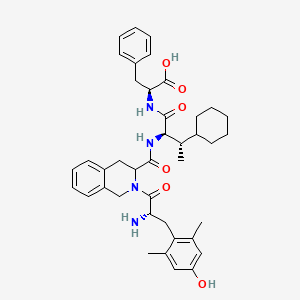

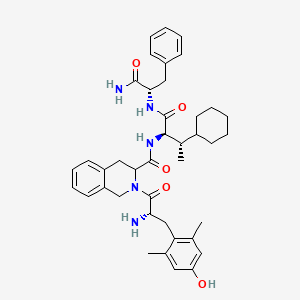

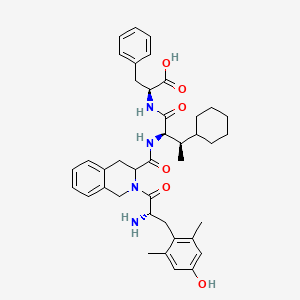

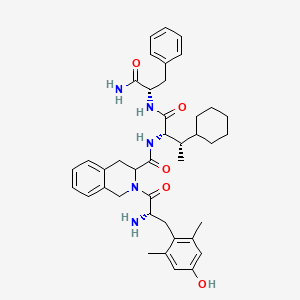

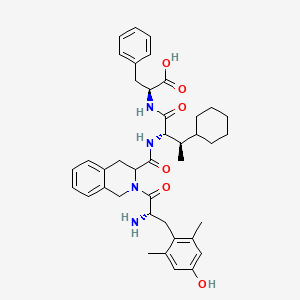

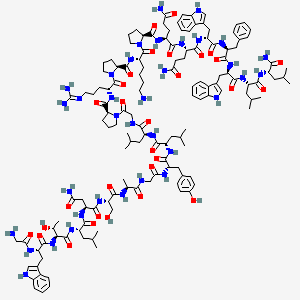

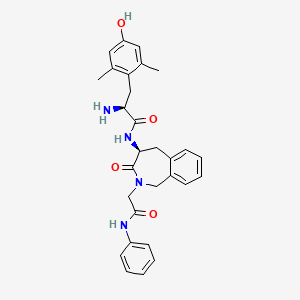

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH est un composé peptidique synthétique qui a suscité l'attention dans le domaine de la recherche sur les opioïdes. Il se caractérise par sa structure unique, qui comprend la 2',6'-diméthyl-L-tyrosine (Dmt), l'acide tétrahydroisoquinoléine-3-carboxylique (Tic) et la bêta-méthylcyclohexylalanine (bêta-MeCha). Ce composé est connu pour son activité bifonctionnelle d'agoniste du récepteur mu-opioïde et d'antagoniste du récepteur delta-opioïde, ce qui en fait un outil précieux dans la recherche sur la gestion de la douleur .

Méthodes De Préparation

La synthèse de H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH implique plusieurs étapes, commençant par la préparation des dérivés d'acides aminés individuels. Les étapes clés comprennent :

Synthèse de la 2',6'-diméthyl-L-tyrosine (Dmt) : Cela implique la méthylation de la L-tyrosine aux positions 2' et 6'.

Synthèse de l'acide tétrahydroisoquinoléine-3-carboxylique (Tic) : Ceci est généralement réalisé par une réaction de Pictet-Spengler, suivie d'une carboxylation.

Synthèse de la bêta-méthylcyclohexylalanine (bêta-MeCha) : Cela implique l'alkylation de la cyclohexylalanine en position bêta.

Ces dérivés d'acides aminés sont ensuite couplés en utilisant des techniques standard de synthèse peptidique, telles que la synthèse peptidique en phase solide (SPPS), pour former le peptide final .

Analyse Des Réactions Chimiques

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle phénolique dans le résidu Dmt peut être oxydé pour former des quinones.

Réduction : Le groupe imine dans le résidu Tic peut être réduit pour former des amines secondaires.

Substitution : Le cycle aromatique dans le résidu Dmt peut subir des réactions de substitution électrophile.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des électrophiles comme le brome. Les principaux produits formés à partir de ces réactions comprennent des quinones, des amines secondaires et des composés aromatiques substitués .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse peptidique et les relations structure-activité.

Biologie : Il est utilisé pour étudier les interactions entre les peptides et les récepteurs opioïdes.

Médecine : Il est exploré comme un agent thérapeutique potentiel pour la gestion de la douleur en raison de son activité bifonctionnelle.

Industrie : Il est utilisé dans le développement de nouveaux ligands du récepteur opioïde pour des applications pharmaceutiques.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs mu-opioïde et delta-opioïde. En tant qu'agoniste du récepteur mu-opioïde, il active le récepteur, ce qui conduit à des effets analgésiques. En tant qu'antagoniste du récepteur delta-opioïde, il bloque le récepteur, empêchant le développement de la tolérance et de la dépendance. Les cibles moléculaires impliquées comprennent les récepteurs couplés aux protéines G (RCPG) et les voies de signalisation en aval, telles que l'inhibition de l'adénylate cyclase et l'activation des canaux potassiques .

Applications De Recherche Scientifique

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and structure-activity relationships.

Biology: It is used to investigate the interactions between peptides and opioid receptors.

Medicine: It is explored as a potential therapeutic agent for pain management due to its bifunctional activity.

Industry: It is used in the development of new opioid receptor ligands for pharmaceutical applications.

Mécanisme D'action

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH exerts its effects by binding to mu-opioid and delta-opioid receptors. As a mu-opioid receptor agonist, it activates the receptor, leading to analgesic effects. As a delta-opioid receptor antagonist, it blocks the receptor, preventing the development of tolerance and dependence. The molecular targets involved include the G-protein-coupled receptors (GPCRs) and the downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of potassium channels .

Comparaison Avec Des Composés Similaires

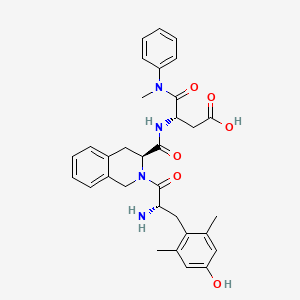

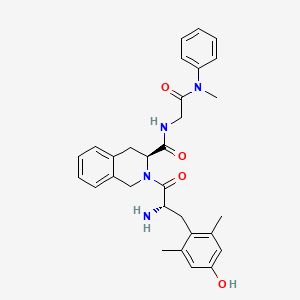

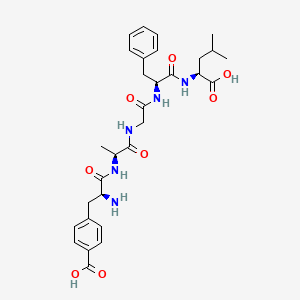

H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH est unique en raison de son activité bifonctionnelle. Les composés similaires comprennent :

H-Dmt-Tic-Gly-NH-Bzl : Un autre ligand bifonctionnel du récepteur opioïde avec des activités similaires d'agoniste mu et d'antagoniste delta.

H-Dmt-Tic-Phe-Phe-NH2 : Un composé avec une activité agoniste puissante du récepteur mu-opioïde mais sans activité antagoniste du récepteur delta-opioïde.

H-Dmt-Tic-Ala-Phe-OH : Un composé avec une activité agoniste modérée du récepteur mu-opioïde et une faible activité antagoniste du récepteur delta-opioïde.

La singularité de this compound réside dans son activité bifonctionnelle équilibrée, ce qui en fait un outil précieux pour étudier les interactions des récepteurs opioïdes et développer de nouveaux analgésiques .

Propriétés

Formule moléculaire |

C40H50N4O6 |

|---|---|

Poids moléculaire |

682.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36+/m1/s1 |

Clé InChI |

GWHRSTGESQKJIQ-IAEIRYAQSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |

SMILES canonique |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![H-Cpa-c[pen-Gly-Phe-pen]OH](/img/structure/B10849028.png)

![3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-7-(3,7-dimethylocta-2,6-dienyl)-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849057.png)